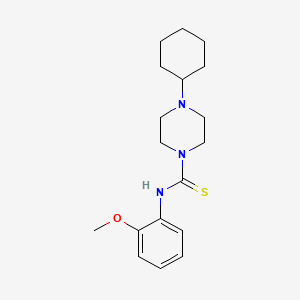![molecular formula C22H21Cl2N3O2 B3612121 5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3612121.png)
5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide
Vue d'ensemble
Description
5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has been used in scientific research for its potential therapeutic effects. This compound is also known as TAK-659 and has been studied for its ability to inhibit certain enzymes and signaling pathways in the body.
Mécanisme D'action
TAK-659 works by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are important enzymes in the immune system. By inhibiting these enzymes, TAK-659 can modulate the immune response and reduce inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of TAK-659 have been studied in several preclinical models. In these studies, TAK-659 has been shown to reduce the growth and survival of cancer cells, modulate the immune response, and reduce inflammation. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways in the body. However, one limitation of using TAK-659 is its potential toxicity. TAK-659 has been shown to cause liver toxicity in some preclinical models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TAK-659. One area of research is to further investigate its potential therapeutic effects in cancer, autoimmune diseases, and inflammation. Another area of research is to optimize the synthesis process to produce TAK-659 with even higher yields and purity. Additionally, future research could focus on identifying potential biomarkers for TAK-659 response and toxicity, which could help to guide its clinical development.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential therapeutic effects in several areas, including cancer, autoimmune diseases, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of enzymes and signaling pathways that are essential for cell survival and proliferation. In autoimmune diseases and inflammation, TAK-659 has been studied for its ability to modulate the immune system and reduce inflammation.
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-26-10-12-27(13-11-26)17-5-3-16(4-6-17)25-22(28)21-9-8-20(29-21)18-14-15(23)2-7-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZBBYLAKDGXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-chloro-5-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3612044.png)
![methyl 4-[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]benzoate](/img/structure/B3612050.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3612054.png)
![N-phenyl-3-[(4-phenyl-1,3-thiazol-2-yl)thio]propanamide](/img/structure/B3612065.png)
![methyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3612068.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3612073.png)

![N-isopropyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3612108.png)

![N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3612135.png)
![N-(4-bromophenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3612137.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3612143.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3612144.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3612149.png)